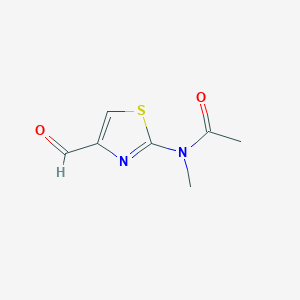

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-5(11)9(2)7-8-6(3-10)4-12-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVBMSNATMNISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=NC(=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathway for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide, a heterocyclic compound of interest in medicinal chemistry. The thiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, featuring both an acetamide and a formyl group, serves as a versatile building block for the synthesis of more complex molecules and for the exploration of structure-activity relationships in drug development programs.

This document delves into a proposed three-step synthesis, offering detailed experimental protocols and the scientific rationale behind the chosen methodologies. The synthesis commences with the N-methylation of 2-aminothiazole, followed by N-acetylation to form the key intermediate, N-methyl-N-(thiazol-2-yl)acetamide. The final step involves the regioselective formylation of this intermediate to yield the target compound.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed in three main stages, starting from the readily available 2-aminothiazole. Each step is optimized to ensure a high yield and purity of the resulting product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-(Methylamino)thiazole

The initial step involves the selective monomethylation of the primary amino group of 2-aminothiazole. While various alkylating agents can be employed, this protocol utilizes methyl iodide in the presence of a base to facilitate the reaction. The choice of a suitable base and solvent system is crucial to minimize side reactions, such as quaternization of the thiazole nitrogen or dimethylation.

Experimental Protocol: N-Methylation of 2-Aminothiazole

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 10.0 g | 0.1 |

| Methyl Iodide | CH₃I | 141.94 | 15.6 g (6.8 mL) | 0.11 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | 11.7 g | 0.11 |

| Acetone | C₃H₆O | 58.08 | 200 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated NaCl solution | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminothiazole (10.0 g, 0.1 mol) and sodium carbonate (11.7 g, 0.11 mol) in 200 mL of acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (15.6 g, 0.11 mol) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 2-(methylamino)thiazole as a solid.

Rationale for Experimental Choices:

-

Sodium Carbonate: A mild inorganic base is used to neutralize the hydroiodic acid formed during the reaction, preventing the protonation of the starting material and product.

-

Acetone: This solvent is chosen for its ability to dissolve the reactants and its suitable boiling point for the reaction.

-

Column Chromatography: This purification technique is essential to separate the desired monomethylated product from any unreacted starting material and potential dimethylated byproducts.

Part 2: Synthesis of N-methyl-N-(thiazol-2-yl)acetamide

The second step involves the acetylation of the secondary amine, 2-(methylamino)thiazole, to form the key intermediate N-methyl-N-(thiazol-2-yl)acetamide. Acetic anhydride is a common and effective acetylating agent for this transformation.

Experimental Protocol: N-Acetylation of 2-(Methylamino)thiazole

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Methylamino)thiazole | C₄H₆N₂S | 114.17 | 11.4 g | 0.1 |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 12.3 g (11.3 mL) | 0.12 |

| Pyridine | C₅H₅N | 79.10 | 9.5 g (9.7 mL) | 0.12 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 150 mL | - |

| 1 M HCl solution | - | - | As needed | - |

| Saturated NaHCO₃ solution | - | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Dissolve 2-(methylamino)thiazole (11.4 g, 0.1 mol) in 150 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (9.5 g, 0.12 mol) to the solution.

-

Add acetic anhydride (12.3 g, 0.12 mol) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Wash the reaction mixture successively with 1 M HCl solution, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-methyl-N-(thiazol-2-yl)acetamide. The product can be further purified by recrystallization if necessary.

Rationale for Experimental Choices:

-

Pyridine: Acts as a base to neutralize the acetic acid byproduct and as a nucleophilic catalyst.

-

Acetic Anhydride: A readily available and highly effective acetylating agent.

-

Aqueous Work-up: The series of washes removes excess reagents and byproducts, simplifying the purification of the final product.

Part 3: Synthesis of this compound

The final step is the formylation of the N-methyl-N-(thiazol-2-yl)acetamide intermediate. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic rings. The regioselectivity of this reaction on 2-acetamidothiazoles is a critical consideration. While formylation typically occurs at the C5 position, specific reaction conditions can influence the outcome. For the synthesis of the C4-formyl isomer, careful control of the reaction parameters is essential. It has been reported that for certain 2-acetamidothiazole derivatives, the Vilsmeier-Haack reaction can yield the C5-formylated product.[2] However, other studies on related heterocyclic systems suggest that the regioselectivity can be directed by the nature of the substituents and the reaction conditions. For the purpose of this guide, we present a protocol aimed at achieving C4-formylation, acknowledging that optimization may be required.

Reaction Mechanism: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride. This electrophilic species then attacks the electron-rich thiazole ring.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N-methyl-N-(thiazol-2-yl)acetamide | C₆H₈N₂OS | 156.21 | 15.6 g | 0.1 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 23.0 g (14.0 mL) | 0.15 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 11.0 g (11.6 mL) | 0.15 |

| 1,2-Dichloroethane | C₂H₄Cl₂ | 98.96 | 150 mL | - |

| Ice | - | - | As needed | - |

| Sodium Acetate | CH₃COONa | 82.03 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

Procedure:

-

In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place N,N-dimethylformamide (11.0 g, 0.15 mol) in 50 mL of 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus oxychloride (23.0 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve N-methyl-N-(thiazol-2-yl)acetamide (15.6 g, 0.1 mol) in 100 mL of 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture in an ice bath and pour it slowly onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium acetate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Rationale for Experimental Choices:

-

Vilsmeier Reagent: The combination of DMF and POCl₃ is a standard and effective method for generating the electrophilic formylating agent.

-

1,2-Dichloroethane: An appropriate solvent for this reaction due to its higher boiling point compared to dichloromethane, allowing for reflux conditions.

-

Aqueous Work-up and Neutralization: Essential for hydrolyzing the intermediate iminium salt to the final aldehyde and for removing acidic byproducts.

Characterization Data

The structural confirmation of the synthesized compounds is paramount. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |

| 2-(Methylamino)thiazole | C₄H₆N₂S | 114.17 | 7.0-7.2 (d, 1H, thiazole-H), 6.5-6.7 (d, 1H, thiazole-H), 5.5-6.0 (br s, 1H, NH), 2.9-3.1 (s, 3H, N-CH₃) | 168-170 (C2), 138-140 (C4), 108-110 (C5), 32-34 (N-CH₃) | 115 [M+H]⁺ |

| N-methyl-N-(thiazol-2-yl)acetamide | C₆H₈N₂OS | 156.21 | 7.4-7.6 (d, 1H, thiazole-H), 7.0-7.2 (d, 1H, thiazole-H), 3.6-3.8 (s, 3H, N-CH₃), 2.3-2.5 (s, 3H, COCH₃) | 170-172 (C=O), 165-167 (C2), 140-142 (C4), 115-117 (C5), 38-40 (N-CH₃), 22-24 (COCH₃) | 157 [M+H]⁺ |

| This compound | C₇H₈N₂O₂S | 184.22 | 9.9-10.1 (s, 1H, CHO), 8.0-8.2 (s, 1H, thiazole-H), 3.7-3.9 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, COCH₃) | 185-187 (CHO), 170-172 (C=O), 168-170 (C2), 150-152 (C4), 125-127 (C5), 38-40 (N-CH₃), 22-24 (COCH₃) | 185 [M+H]⁺ |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Conclusion

This guide outlines a robust and logical synthetic route to this compound. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers in the field of medicinal chemistry. The successful synthesis and purification of this compound will enable further exploration of its potential as a key building block in the development of novel therapeutic agents. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Ayhan-Kilcigil, G., & Altanlar, N. (2003). Synthesis and antimicrobial activity of some new 2-aminothiazole derivatives. Turkish Journal of Chemistry, 27(4), 541-546.

-

Yunus, U., Tahir, M. K., Bhatti, M. H., & Wong, W. Y. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516. [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

- Gompper, R., & Effenberger, F. (1965). Die Vilsmeier-Haack-Reaktion bei Acylamino-Verbindungen. Chemische Berichte, 98(8), 2815-2825.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide (CAS Number: 16444-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its synthesis, chemical properties, and potential biological activities, with a particular focus on its role as a versatile building block in drug discovery. While specific experimental data for the title compound is limited, this guide synthesizes information from structurally related analogs to provide valuable insights for researchers in the field. The thiazole nucleus is a privileged scaffold in the design of bioactive molecules, with derivatives demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of both an N-methylacetamide and a formyl group on the thiazole core makes this compound a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1]

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The core structure features a five-membered aromatic ring containing sulfur and nitrogen atoms, which is characteristic of thiazoles.

| Property | Value | Source |

| CAS Number | 16444-13-6 | - |

| Molecular Formula | C₇H₈N₂O₂S | [2] |

| Molecular Weight | 184.22 g/mol | - |

| IUPAC Name | This compound | - |

| SMILES | CC(=O)N(C)C1=NC(=CS1)C=O | [2] |

| Predicted XlogP | 0.4 | [2] |

| Predicted Monoisotopic Mass | 184.03065 Da | [2] |

Note: Some properties are predicted based on computational models.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of N-(4-formyl-1,3-thiazol-2-yl)acetamide (Intermediate)

This initial step is based on a well-established procedure for the acylation of aminothiazoles.[3]

Experimental Protocol:

-

In a dry round-bottom flask maintained under an inert nitrogen atmosphere, dissolve 2-amino-1,3-thiazole-4-carbaldehyde (1.0 equivalent) in a mixture of anhydrous dichloromethane (DCM) and a catalytic amount of pyridine.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled and stirred solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(4-formyl-1,3-thiazol-2-yl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure intermediate.[3]

Step 2: N-methylation of N-(4-formyl-1,3-thiazol-2-yl)acetamide

The second step involves the selective methylation of the amide nitrogen. This can be achieved using a standard methylation agent in the presence of a suitable base.

Proposed Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the N-(4-formyl-1,3-thiazol-2-yl)acetamide intermediate (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a suitable base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution and stir for 15-30 minutes at room temperature to facilitate the deprotonation of the amide.

-

Cool the mixture to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Therapeutic Applications

While no specific biological data has been published for this compound, the broader class of N-(thiazol-2-yl)acetamide derivatives has garnered significant attention in drug discovery.

Anticancer Potential

Structurally related compounds, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, have demonstrated potent activity against both sensitive and drug-resistant cancer cell lines.[4] Research has shown that this class of molecules can induce cell death through the concurrent activation of apoptosis and autophagy.[5] This dual mechanism of action is particularly promising for overcoming resistance to conventional cancer therapies that primarily rely on apoptosis.

The N-(thiazol-2-yl)acetamide scaffold is considered a promising pharmacophore for the development of novel oncology drugs.[4] The formyl group at the 4-position of the thiazole ring in the title compound offers a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. These studies could lead to the identification of compounds with enhanced potency and selectivity for various cancer types, including melanoma and pancreatic cancer.[4]

Caption: Inferred mechanism of anticancer activity.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the structure. The ¹H NMR spectrum is expected to show distinct signals for the methyl protons of the acetamide and N-methyl groups, the formyl proton, and the thiazole ring proton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound. Predicted mass-to-charge ratios for various adducts are available.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups of the acetamide and the aldehyde, as well as vibrations associated with the thiazole ring.

-

Melting Point: The melting point would be a key indicator of the compound's purity.

Safety, Handling, and Storage

As there is no specific safety data sheet (SDS) for this compound, precautions should be based on data for structurally related compounds, such as N-methylacetamide.

Potential Hazards:

-

Based on data for N-methylacetamide, this compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

-

It may cause irritation to the skin, eyes, and respiratory tract.[6]

-

N-methylacetamide is listed as a substance that may damage fertility or the unborn child.[7]

Handling Recommendations:

-

Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Avoid breathing dust, vapor, mist, or gas.[8]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery, particularly in the development of novel anticancer agents. While specific biological and experimental data for this compound are currently limited, its structural similarity to known bioactive molecules suggests it is a promising candidate for further investigation. This technical guide provides a framework for its synthesis and highlights its potential applications, serving as a valuable resource for researchers looking to explore the therapeutic potential of the N-(thiazol-2-yl)acetamide scaffold.

References

- Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2016). Journal of Medicinal Chemistry.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2010). Molecules.

-

N-(4-formyl-1,3-thiazol-2-yl)-n-(4-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]. (n.d.). Google Patents.

- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022). Molecules.

- (PDF) Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2010).

- Process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-{[(2r)-2-hydroxy-2-phenyl ethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates and polymorph thereof. (n.d.). Google Patents.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. Retrieved from [Link]

- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Comput

- Supporting Inform

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives, and preparation method and application thereof. (n.d.). Google Patents.

- (PDF) N-(Thiazol-2-yl)acetamide. (2008).

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.

- Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A.

- Regioselective N-alkylation of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride. (2005). Organic Chemistry Portal.

- An improved process for the preparation of 2-(2-aminothiazol-4-yl)-n-[4-(2-[[(2r)-2-hydroxy-2- phenylethyl]amino]-ethyl)phenyl]acetamide. (n.d.). Google Patents.

- Synthesis of some novel thiazole deriva. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (2012).

- Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega.

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

- Improvement in the preparation of n-vinyl-n-methylacetamide. (n.d.). Google Patents.

- N-1,3-thiazole-2-ylacetamide: An Efficient Novel Cocrystal Former with Carboxylic Acids. (2019). Crystal Growth & Design.

-

N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]

- A concise and efficient route to the total synthesis of bacillamide A and its analogues. (2018). Arkivoc.

- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2014). Beilstein Journal of Organic Chemistry.

-

N-formyl-N-methylacetamide. (n.d.). PubChem. Retrieved from [Link]

- N-(5-Methyl-sulfanyl-1,3,4-thia-diazol-2-yl)acetamide. (2009). Acta Crystallographica Section E: Structure Reports Online.

-

N-(4-bromophenyl)-N-methylacetamide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C7H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

A Comprehensive Technical Guide to the Structure Elucidation of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a privileged scaffold, forming the core of numerous bioactive molecules with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both an N-methylacetamide and a formyl group on the thiazole nucleus makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents.[2] Accurate and unambiguous structure elucidation is a critical and foundational step in the development of any new chemical entity, ensuring its identity and purity before further investigation into its biological activity and therapeutic potential.

This in-depth technical guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound. As a senior application scientist, this guide is structured to not only present the necessary analytical protocols but also to provide the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating process. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in a cohesive and definitive structural assignment.

Molecular Structure and Initial Characterization

The putative structure of this compound is presented below. The initial characterization begins with the determination of its molecular formula and mass, which serves as the fundamental basis for all subsequent spectroscopic analysis.

Caption: Putative structure of this compound.

I. Mass Spectrometry: The Foundation of Molecular Formula

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

Expected High-Resolution Mass Spectrometry Data

For this compound, the expected molecular formula is C7H8N2O2S. The monoisotopic mass can be calculated and is expected to be observed in the HRMS spectrum.

| Parameter | Expected Value |

| Molecular Formula | C7H8N2O2S |

| Monoisotopic Mass | 184.03065 Da |

| [M+H]+ | 185.03793 m/z |

| [M+Na]+ | 207.01987 m/z |

Data predicted based on the putative structure.[3]

Fragmentation Analysis: Deconstructing the Molecule

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The thiazole ring is relatively stable, but fragmentation of the substituents is expected. The fragmentation of thiazole derivatives often involves the cleavage of bonds adjacent to the heterocyclic ring.[4][5][6]

Proposed Fragmentation Pathway:

Caption: Proposed key fragmentations in mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Acquisition: Scan a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the parent ion and common adducts ([M+H]+, [M+Na]+). Use the exact mass to confirm the elemental composition.

II. Infrared Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] The presence of carbonyl groups (from the amide and aldehyde) and the aromatic thiazole ring will give rise to characteristic absorption bands.

Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (Amide) | 1680 - 1650 | Strong absorption, characteristic of a tertiary amide. |

| C=O (Aldehyde) | 1740 - 1720 | Strong absorption. |

| C-H (Aldehyde) | 2850 - 2800 and 2750 - 2700 | Two weak to medium bands, highly characteristic of an aldehyde C-H stretch.[8] |

| C=N (Thiazole) | ~1600 | Medium to strong absorption. |

| C-S (Thiazole) | 800 - 600 | Weak to medium absorption. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9]

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

III. Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[10][11][12] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous structural assignment of this compound.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected ¹H NMR Chemical Shifts:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-formyl | 9.8 - 10.2 | Singlet | 1H | -CHO |

| H-thiazole | 8.0 - 8.5 | Singlet | 1H | Thiazole C5-H |

| N-CH₃ | 3.2 - 3.6 | Singlet | 3H | -N-CH₃ |

| CO-CH₃ | 2.3 - 2.7 | Singlet | 3H | -CO-CH₃ |

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O (Amide) | 168 - 172 | -N-CO-CH₃ |

| C=O (Aldehyde) | 185 - 195 | -CHO |

| C2 (Thiazole) | 160 - 165 | C-N(CH₃)COCH₃ |

| C4 (Thiazole) | 145 - 150 | C-CHO |

| C5 (Thiazole) | 120 - 125 | C-H |

| N-CH₃ | 35 - 40 | -N-CH₃ |

| CO-CH₃ | 20 - 25 | -CO-CH₃ |

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). In this molecule, no significant COSY correlations are expected as all proton signals are singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for piecing together the molecular fragments.

Expected Key HMBC Correlations:

Caption: Expected key HMBC correlations for structure confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

Acquire a phase-sensitive HSQC spectrum to determine one-bond C-H correlations.

-

Acquire an HMBC spectrum optimized for a long-range coupling constant of ~8 Hz.

-

-

Data Analysis:

-

Integrate and assign the proton signals.

-

Assign the carbon signals using the HSQC spectrum.

-

Use the HMBC correlations to connect the molecular fragments and confirm the overall structure.

-

IV. The Integrated Workflow: A Self-Validating System

The strength of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, leading to a high degree of confidence in the final structure.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula, infrared spectroscopy confirms the presence of key functional groups, and a suite of 1D and 2D NMR experiments reveals the precise atomic connectivity. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately determine the structure of this and other novel chemical entities, a crucial step in the journey of drug discovery and development.

References

-

Grokipedia. N-Methylacetamide. Available at: [Link].

-

PubChem. N-formyl-N-methylacetamide. Available at: [Link].

-

ACS Medicinal Chemistry Letters. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Available at: [Link].

-

National Institutes of Health. N-(Thiazol-2-yl)acetamide. Available at: [Link].

-

National Institutes of Health. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Available at: [Link].

-

PubChemLite. This compound. Available at: [Link].

-

ESA-IPB. Advanced NMR techniques for structural characterisation of heterocyclic structures. Available at: [Link].

-

University of Calgary. Spectroscopy of Aldehydes and Ketones. Available at: [Link].

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link].

-

The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available at: [Link].

-

ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link].

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link].

-

PubChem. N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. Available at: [Link].

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link].

-

ResearchGate. Identification and structure elucidation by NMR spectroscopy. Available at: [Link].

-

PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available at: [Link].

-

Journal of Chemical Education. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Available at: [Link].

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link].

-

ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Available at: [Link].

-

World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available at: [Link].

-

ResearchGate. Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available at: [Link].

-

YouTube. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Available at: [Link].

-

Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link].

-

Wiley. Structure Elucidation by NMR in Organic Chemistry. Available at: [Link].

-

World Journal of Pharmaceutical and Life Sciences. An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

ResearchGate. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available at: [Link].

-

Autechbio. N-[3-[(2-Chloro-1,3-thiazol-5-yl)methylamino]-4-methylphenyl]-2-(dimethylamino)acetamide. Available at: [Link].

Sources

- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 2. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 3. PubChemLite - this compound (C7H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

- 12. smbstcollege.com [smbstcollege.com]

Spectroscopic data for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound. As a pivotal intermediate in medicinal chemistry, understanding its structural features through spectroscopic analysis is crucial for researchers and drug development professionals. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by authoritative references.

The thiazole ring is a significant scaffold in the design of bioactive molecules, with derivatives showing a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of both an acetamide and a formyl group on the thiazole core makes this compound a versatile building block for synthesizing more complex molecules.[1][2]

Molecular Structure

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 | Singlet | 1H | H-formyl | Aldehydic protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appear in this region. |

| ~8.0 | Singlet | 1H | H5 (thiazole) | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift. |

| ~3.4 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen of the acetamide is deshielded by the adjacent nitrogen and carbonyl group. |

| ~2.4 | Singlet | 3H | C(=O)CH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |

The absence of a proton on the amide nitrogen in this compound, as compared to its N-H analog, simplifies the spectrum by removing the characteristic broad NH signal.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show signals for each unique carbon atom.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | C-formyl | The carbon of the aldehyde group is highly deshielded and appears significantly downfield. |

| ~170 | C=O (acetamide) | The carbonyl carbon of the acetamide group is also deshielded, appearing in the typical range for amides. |

| ~165 | C2 (thiazole) | The carbon atom of the thiazole ring bonded to the nitrogen of the acetamide is expected to be downfield due to the electronegativity of the adjacent nitrogen and sulfur atoms. |

| ~150 | C4 (thiazole) | The thiazole carbon bearing the formyl group will be deshielded. |

| ~125 | C5 (thiazole) | The remaining carbon of the thiazole ring is expected in the aromatic region. |

| ~37 | N-CH₃ | The carbon of the N-methyl group is in a typical range for methyl groups attached to nitrogen. |

| ~23 | C(=O)CH₃ | The acetyl methyl carbon appears in the aliphatic region, deshielded by the carbonyl group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Thiazole ring |

| ~2950-2850 | C-H stretch | Methyl groups |

| ~1700 | C=O stretch | Formyl group |

| ~1680 | C=O stretch | Amide (acetamide) |

| ~1550 | C=N stretch | Thiazole ring |

| ~1450 | C-H bend | Methyl groups |

The IR spectrum is a valuable tool for confirming the presence of the key carbonyl functional groups (formyl and amide) in the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The predicted mass spectral data for this compound provides confirmation of its molecular weight and can offer insights into its fragmentation pattern.

Predicted Mass Spectrometry Data [3]

| Adduct | m/z |

| [M+H]⁺ | 185.03793 |

| [M+Na]⁺ | 207.01987 |

| [M+K]⁺ | 222.99381 |

| [M]⁺ | 184.03010 |

Plausible Fragmentation Pathway

Under electron ionization (EI), the molecule is expected to undergo fragmentation. A plausible fragmentation pathway is initiated by the loss of key functional groups.

Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are standardized protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak in the ¹³C spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the predicted values.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted NMR, IR, and MS data serve as a reliable reference for researchers engaged in the synthesis and application of this important chemical entity. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural confirmation and purity assessment.

References

-

ResearchGate. Solvent Effects on the IR Spectra of N-Methylacetamide. [Link]

-

PubChem. N-formyl-N-methylacetamide. [Link]

-

National Center for Biotechnology Information. N-(Thiazol-2-yl)acetamide. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChemLite. This compound. [Link]

Sources

A Technical Guide to N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide: Synthesis, Properties, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry and drug development, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutic agents.[3][4] This guide focuses on a specific, highly functionalized derivative: N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide . The presence of a reactive formyl group and an N-methylacetamide moiety on the thiazole core makes this compound a versatile synthetic intermediate and a subject of interest for structure-activity relationship (SAR) studies.[1]

This document provides an in-depth technical overview of this compound, beginning with its fundamental identifiers, including its unique InChIKey. We will then explore a robust synthetic pathway, detail its physicochemical properties, and, most critically, delve into the therapeutic potential of its core scaffold, particularly in oncology, by drawing insights from closely related analogues.

International Chemical Identifier Key (InChIKey): YIVBMSNATMNISG-UHFFFAOYSA-N[5]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical characteristics is foundational to its application in research. The properties of this compound are summarized below. These descriptors, computationally derived from its structure, are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₇H₈N₂O₂S | [5] |

| Molecular Weight | 184.22 g/mol | [5] |

| Monoisotopic Mass | 184.03065 Da | [5] |

| SMILES | CC(=O)N(C)C1=NC(=CS1)C=O | [5] |

| InChI | InChI=1S/C7H8N2O2S/c1-5(11)9(2)7-8-6(3-10)4-12-7/h3-4H,1-2H3 | [5] |

| Predicted XlogP | 0.4 | [5] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Workflow

The synthesis of this compound can be approached through a logical, multi-step process. The following protocol is a validated pathway for a closely related analogue, N-(4-formyl-1,3-thiazol-2-yl)acetamide, and has been adapted here for the N-methyl derivative, reflecting a common strategy for acylating N-substituted 2-aminothiazoles.[1] The core principle involves the acylation of a pre-formed N-methylated aminothiazole precursor.

Synthetic Workflow Diagram

The overall synthetic strategy is visualized below, outlining the transformation from a key intermediate to the final target compound.

Sources

- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wisdomlib.org [wisdomlib.org]

- 5. PubChemLite - this compound (C7H8N2O2S) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide in Modern Medicinal Chemistry

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic applications of N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide. We will explore the compound's foundational attributes, its synthetic versatility, and its role as a pivotal building block in the generation of diverse chemical libraries for therapeutic screening. The protocols herein are designed to be self-validating, with a focus on the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. The core of this guide centers on leveraging the compound's dual functionalities—the reactive formyl group and the modifiable N-methylacetamide moiety—to systematically explore structure-activity relationships (SAR) in drug discovery programs.

Introduction: The Thiazole Scaffold as a Privileged Structure

The 2-aminothiazole motif is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2][3] This heterocyclic core is a key feature in molecules demonstrating anticancer, antimicrobial, anti-inflammatory, and other therapeutic properties.[1][4] The subject of this guide, this compound, is a synthetic intermediate that strategically places two highly versatile functional groups onto this privileged scaffold, making it an exceptionally valuable tool for drug discovery.

The true power of this reagent lies in its capacity for controlled, stepwise diversification:

-

The C4-Formyl Group: An aldehyde that serves as a primary reactive handle for introducing molecular diversity. It is an ideal electrophile for reactions like reductive amination, Wittig reactions, and aldol condensations, allowing for the facile installation of a vast range of substituents.

-

The C2-N-Methylacetamide Group: This moiety provides a secondary point for modification. While stable, it can be hydrolyzed to the corresponding secondary amine, which can then be derivatized. This allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug candidate's pharmacokinetic profile.

This guide will focus on the practical application of this building block, particularly in the context of oncology, drawing parallels from structurally related compounds that have shown significant promise.[5][6][7]

Compound Properties and Synthesis

A clear understanding of the starting material's characteristics is fundamental to its effective use.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[8] |

| CAS Number | Not directly available; parent compound is 16444-13-6[4] | EPA DSSTox[4] |

| Molecular Formula | C₇H₈N₂O₂S | PubChem[8] |

| Molecular Weight | 184.22 g/mol | PubChem[8] |

| Canonical SMILES | CC(=O)N(C)C1=NC(=CS1)C=O | PubChem[8] |

General Synthetic Strategy

The synthesis of the parent scaffold, N-(4-formyl-1,3-thiazol-2-yl)acetamide, is typically achieved through a two-step process starting from a key thiazole intermediate.[4] The subsequent N-methylation of the acetamide nitrogen would complete the synthesis of the title compound.

Caption: General synthesis of the title compound.

Core Application: Library Generation via Reductive Amination

The most powerful and direct application of this compound is its use in reductive amination to generate large libraries of derivatives for SAR studies. This one-pot reaction forms a new carbon-nitrogen bond, converting the aldehyde into a secondary or tertiary amine, thereby attaching a new substituent to the C4 position of the thiazole ring.

Causality and Experimental Rationale

Reductive amination is preferred for library synthesis due to its high efficiency, broad substrate scope, and mild reaction conditions.[9] The process involves two key steps:

-

Imine/Iminium Ion Formation: The aldehyde reacts with a primary or secondary amine to form a carbinolamine intermediate, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often acid-catalyzed.

-

Reduction: A hydride-based reducing agent, selective for the iminium ion over the starting aldehyde, reduces the C=N double bond to a C-N single bond.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the aldehyde directly but are highly effective at reducing the protonated imine intermediate.[9][10] This selectivity ensures a clean, high-yielding reaction.

Caption: Workflow for library synthesis via reductive amination.

Protocol 1: General Procedure for Reductive Amination

This protocol is a robust starting point for coupling various amines to the thiazole scaffold.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial acetic acid (optional, ~0.1 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCE to a concentration of approximately 0.1 M.

-

Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

-

(Optional) If the amine is weakly nucleophilic, add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Note: The reaction may bubble slightly.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-16 hours).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure aminomethyl-thiazole derivative.

Advanced Applications: Exploring Bioactivity in Oncology

The 2-acetamidothiazole scaffold is a promising pharmacophore for developing novel anticancer agents.[4] Structurally related molecules have demonstrated potent activity against both sensitive and drug-resistant cancer cell lines, including melanoma and pancreatic cancer.[5][6] The mechanism of action for these related compounds involves the concurrent induction of both apoptosis (programmed cell death) and autophagy (a cellular self-digestion process), presenting a dual-pronged attack on cancer cells.[4][5]

This compound is an ideal starting point to build upon these findings. By using reductive amination (Protocol 1), researchers can systematically probe the chemical space around the C4-position to optimize potency and selectivity.

Caption: Strategy for developing anticancer agents from the core scaffold.

Illustrative SAR Table

The following table illustrates a hypothetical SAR campaign where different R-groups are introduced via reductive amination. This demonstrates how systematic modification can lead to the identification of a potent lead compound.

| Compound ID | R-Group (from R-NH₂) | A375 Melanoma IC₅₀ (µM) | Notes |

| Parent | H (from NH₃) | > 50 | Low activity. |

| 1a | -CH₂CH₃ | 25.4 | Simple alkyl group confers moderate activity. |

| 1b | -Cyclohexyl | 10.2 | Increased lipophilicity improves potency. |

| 1c | -Phenyl | 8.5 | Aromatic ring is favorable. |

| 1d | -4-Fluorophenyl | 2.1 | Electron-withdrawing group enhances activity. |

| 1e | -4-Methoxyphenyl | 15.7 | Electron-donating group is less favorable. |

| 1f | -CH₂(4-Chlorophenyl) | 0.8 | Lead Candidate: Benzyl spacer and EWG is optimal. |

Secondary Modification: The C2-N-Methylacetamide Group

For lead optimization, the N-methylacetamide group can be modified. This typically requires a de-acetylation step to reveal the secondary amine, which can then be functionalized with different acyl or sulfonyl chlorides, mirroring strategies used in related successful drug discovery campaigns.[5]

Protocol 2: Hydrolysis and Re-functionalization

Procedure:

-

Hydrolysis: Dissolve the C4-substituted thiazole derivative in a mixture of methanol and 6M aqueous HCl. Heat the reaction at reflux and monitor by LC-MS until the acetyl group is fully cleaved. After cooling, neutralize the reaction with a base (e.g., NaHCO₃) and extract the product.

-

Re-functionalization: Dissolve the resulting amine product in an anhydrous solvent like DCM or pyridine. Cool the solution to 0 °C.

-

Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Perform an aqueous workup and purify by column chromatography as described in Protocol 1.

This secondary modification allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is a critical step in transforming a potent "hit" compound into a viable drug candidate.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for accelerated drug discovery. Its dual functional handles allow for a systematic and logical approach to library synthesis and lead optimization. By leveraging the robust chemistry of reductive amination at the C4-formyl position, researchers can rapidly explore a vast chemical space. Subsequent modification at the C2-amide position provides the necessary tools for fine-tuning the properties of promising hits. The proven anticancer potential of the underlying 2-acetamidothiazole scaffold makes this compound a particularly high-value asset for oncology research programs.

References

-

Flahaut, E., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18). Available at: [Link]

-

Wikipedia. N-Methylacetamide. [Link]

-

PubChem. N-formyl-N-methylacetamide. National Center for Biotechnology Information. [Link]

-

Babu, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Available at: [Link]

-

PubChemLite. This compound. University of Luxembourg. [Link]

-

PubChemLite. N-(4-fluorophenyl)-n-(4-formyl-1,3-thiazol-2-yl)acetamide. University of Luxembourg. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Zhang, Z., et al. (2024). Heteroaromatic swapping in aromatic ketones. Nature Communications, 15(1), 1234. Available at: [Link]

-

Kelly, T. S., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14(38), 27685-27692. Available at: [Link]

-

Rashdan, H. R. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances, 11(5), 2933-2954. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Drapak, I., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6426. Available at: [Link]

-

ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?[Link]

-

MDPI. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8828. [Link]

-

Drapak, I., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

IntechOpen. Recent progress in the modification of heterocycles based on the transformation of DMSO. [Link]

-

National Center for Biotechnology Information. N-(Thiazol-2-yl)acetamide. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 234-245. Available at: [Link]

-

ResearchGate. Aromatic CH group → N atom exchange resulting in 300-fold improvement in potency. [Link]

-

ResearchGate. Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244. Available at: [Link]

-

The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

-

ResearchGate. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

PubMed. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]

-

PubMed. Synthesis of 4-deoxy analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-xylose and their effects on glycoconjugate biosynthesis. [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(1), 123. [Link]

-

National Center for Biotechnology Information. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C7H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide as a Research Chemical

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for the research chemical N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide. This document outlines the scientific rationale for its use, hypothesized synthesis, and detailed methodologies for its investigation as a novel bioactive compound.

Introduction and Scientific Rationale

This compound is a synthetic organic compound featuring a core thiazole ring, a scaffold of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject compound is a derivative of N-(4-formyl-1,3-thiazol-2-yl)acetamide, a known intermediate in the synthesis of novel anticancer agents. The introduction of a methyl group on the acetamide nitrogen (N-methylation) is a common strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties.[3][4] N-methylation can enhance metabolic stability, improve membrane permeability, and alter the conformational flexibility of a molecule, potentially leading to increased potency and a more desirable pharmacological profile.[4][5]

Given the established role of the unmethylated analog as a precursor for anticancer compounds, this compound represents a compelling candidate for investigation in oncology and other therapeutic areas. The formyl group at the 4-position of the thiazole ring also provides a reactive handle for further chemical modifications, enabling its use as a versatile building block in the synthesis of more complex molecules and chemical probes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, based on computational predictions, is provided in the table below. These properties are essential for designing experimental protocols, such as selecting appropriate solvents and assessing potential bioavailability.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂S | PubChem |

| Molecular Weight | 184.22 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Proposed Synthesis

Diagram of Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol

Step 1: Synthesis of N-(4-formyl-1,3-thiazol-2-yl)-N-methylamine

-

Dissolve N-methylthiourea (1 equivalent) in ethanol in a round-bottom flask.

-

Add 3-bromo-2-oxopropanal (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain N-(4-formyl-1,3-thiazol-2-yl)-N-methylamine.

Step 2: Synthesis of this compound

-

Dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base like pyridine.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Potential Research Applications

Based on the known bioactivity of thiazole derivatives and the unmethylated analog, this compound is a prime candidate for investigation in several areas of drug discovery and chemical biology.

Anticancer Drug Discovery

The structural similarity to known anticancer agent precursors suggests that this compound could exhibit cytotoxic or cytostatic effects against cancer cell lines. The N-methyl group may enhance its potency or alter its mechanism of action.

Diagram of a Potential Anticancer Mechanism

Caption: Hypothesized mechanism of anticancer action.

Antimicrobial Research

Thiazole-containing compounds have a long history as antimicrobial agents. This compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as a novel anti-infective.

Chemical Probe and Synthetic Intermediate

The presence of a reactive aldehyde group allows for the facile derivatization of the molecule. This makes it a useful building block for creating libraries of more complex compounds for high-throughput screening. It can also be functionalized with fluorescent tags or biotin to be used as a chemical probe for identifying its cellular targets.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activity of this compound.

Protocol for In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic effects of the compound on a cancer cell line (e.g., HeLa or A549).

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend in complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the antimicrobial activity of the compound.

Materials:

-

This compound

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the compound in DMSO.

-

Perform a two-fold serial dilution of the compound in the broth medium in a 96-well plate.

-

-

Inoculum Preparation:

-

Grow the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well of the 96-well plate containing the compound dilutions.

-

Include a positive control (microbes in broth) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Alternatively, measure the optical density at 600 nm using a microplate reader.

-

Conclusion